(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
The compound "(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate" features a complex structure combining a benzofuran core with a (Z)-configured allylidene group and an (E)-configured 2-methoxyphenyl substituent. Its synthesis likely involves condensation reactions to form the allylidene moiety, followed by esterification to attach the furan-2-carboxylate group. Structural elucidation of such compounds typically employs spectroscopic methods (e.g., UV, $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR) and crystallographic tools like SHELX or ORTEP for precise stereochemical assignment . The Z/E configuration significantly influences molecular geometry, intermolecular interactions, and physicochemical properties, making comparative analysis with analogs critical.
Properties
IUPAC Name |
[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-26-18-8-3-2-6-15(18)7-4-9-19-22(24)17-12-11-16(14-21(17)29-19)28-23(25)20-10-5-13-27-20/h2-14H,1H3/b7-4+,19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALXXSGKQPIKDC-DQMRVRKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Allylidene Group: The allylidene group can be introduced via a condensation reaction between the benzofuran derivative and 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of the Furan-2-carboxylate Moiety: The final step involves the esterification of the intermediate compound with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by:
- A benzofuran core , which is a fused bicyclic structure comprising both benzene and furan rings.
- Functional groups such as an allylidene substituent and a furan-2-carboxylate moiety that enhance its reactivity and biological interactions.
The molecular formula of this compound is C₁₈H₁₈O₄, with a molecular weight of approximately 302.34 g/mol. Its structural complexity allows it to engage in various chemical reactions, making it a valuable candidate for further research.
Biological Activities
Research indicates that (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits several notable biological activities:
- Antibacterial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential use as an antibacterial agent.
- Antifungal Activity : Similar to its antibacterial effects, there is evidence supporting its antifungal capabilities, making it a candidate for developing antifungal medications.
- Antioxidant Effects : The compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, offering possibilities for treating inflammatory conditions.
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Condensation Reactions : The initial step often involves the condensation of appropriate precursors under controlled conditions to form the benzofuran core.
- Functional Group Modifications : Subsequent reactions introduce the allylidene and furan-2-carboxylate groups.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are vast:
- Drug Development : Given its antibacterial and antifungal properties, it could serve as a lead compound for developing new antibiotics or antifungal agents.
- Pharmacological Research : Its unique structure allows for exploration in drug design targeting specific biological pathways, particularly those involved in inflammation and oxidative stress.
Case Studies
Several studies have explored the applications of similar benzofuran derivatives:
Mechanism of Action
The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Research Findings
- Stability : The allylidene group in the target compound may enhance photostability due to extended conjugation, a trait absent in simpler benzylidene analogs .
- Solubility : Lower aqueous solubility (inferred from XLogP3 ~5.2) aligns with furan-2-carboxylate esters, but the 2-methoxy group could improve solubility in polar aprotic solvents .
- Crystallinity : Hydrogen-bonding patterns (e.g., C=O⋯H interactions) observed in analogs () suggest the target compound forms dense crystalline networks, impacting bioavailability .
Biological Activity
(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound with a benzofuran core structure. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is characterized by a molecular weight of approximately 307.33 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development in medicinal chemistry. For instance, studies have demonstrated its ability to inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections.
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets within microbial cells. Preliminary studies suggest that it may modulate oxidative stress and inflammatory responses, potentially through the inhibition of key enzymes involved in microbial metabolism .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often includes the condensation of appropriate precursors under basic conditions.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Several studies have explored the biological activity of similar benzofuran derivatives:
- Antimicrobial Evaluation : A study published in ChemInform reported on the synthesis and antimicrobial evaluation of new benzofuran derivatives, highlighting their potential as therapeutic agents against resistant strains of bacteria .
- Pharmacological Properties : Another investigation into related compounds indicated their efficacy as inhibitors of Hsp90, a protein involved in cancer cell proliferation, suggesting that (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl derivatives could also exhibit anticancer properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Potential | Unique Features |
|---|---|---|---|
| Compound A | Moderate | Low | Simple structure |
| Compound B | High | Moderate | Additional methoxy group |
| (Z)-2-((E)-3-(2-methoxyphenyl)allylidene) | High | Potential | Benzofuran core with complex substituents |
Q & A
Q. What are the recommended synthetic routes for synthesizing (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via aldol condensation between substituted benzaldehydes and active methylene compounds (e.g., 3-oxo-2,3-dihydrobenzofuran derivatives). A second step introduces the furan-2-carboxylate moiety through esterification or nucleophilic substitution. Key parameters include:
- Temperature : Reflux conditions (~80–100°C) in ethanol or dichloromethane improve yields .
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaH) catalysts enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. What analytical techniques are essential for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (Z/E configuration) and functional groups (e.g., methoxy, carbonyl) .
- Infrared Spectroscopy (IR) : Identifies key absorptions for carbonyl (1670–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₁₈O₇) .
- X-ray Crystallography : Resolves absolute configuration using SHELX or ORTEP-III for single-crystal analysis .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis, particularly Z/E isomerism?
The compound’s stereochemistry is influenced by conjugation between the allylidene and benzofuran systems. To minimize isomerization:
Q. What strategies are effective in optimizing reaction yields when introducing the furan-2-carboxylate group?
- Activation of the hydroxyl group : Convert the 6-hydroxybenzofuran intermediate to a better leaving group (e.g., mesylate or tosylate) before coupling with furan-2-carboxylic acid .
- Coupling reagents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to promote ester formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carboxylate .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, given structural analogs’ reported anti-inflammatory and anticancer properties?
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or kinases .
- Cell-based assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare with healthy cells (e.g., HEK293) .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or inflammatory cytokines (e.g., TNF-α) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Multi-technique validation : Cross-validate NMR/IR data with HRMS and X-ray crystallography .
- Dynamic effects analysis : Consider tautomerism or rotameric equilibria in solution (use variable-temperature NMR) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
Methodological Guidelines
- Stereochemical analysis : Always combine experimental (X-ray) and computational (DFT) methods to confirm configurations .
- Bioactivity studies : Include structurally related analogs (e.g., fluorinated or methoxy-substituted derivatives) to establish SAR .
- Data reproducibility : Replicate syntheses under inert atmospheres (N₂/Ar) to avoid oxidation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
